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Introduction
CT041, also known as satricabtagene autoleucel (satri-cel), is a promising chimeric antigen

receptor (CAR) T-cell therapy demonstrating significant therapeutic potential against a range of

solid tumors. This guide provides a comprehensive overview of the core mechanism of action

of CT041, supported by a compilation of clinical trial data and a description of the fundamental

experimental protocols used in its development. CT041 is an autologous CAR T-cell product

specifically engineered to target Claudin18.2 (CLDN18.2), a tight junction protein that is

frequently expressed in various epithelial cancers, including gastric, gastroesophageal junction,

and pancreatic cancers, while showing limited expression in healthy tissues.[1][2][3] This

differential expression profile makes CLDN18.2 an attractive target for cancer immunotherapy.

The CT041 CAR Construct: A Precisely Engineered
Molecular Weapon
The efficacy of CT041 hinges on its sophisticated CAR construct, which is genetically

introduced into a patient's own T-cells. This construct is meticulously designed to recognize and

eliminate CLDN18.2-expressing tumor cells. The key components of the CT041 CAR include:

A humanized anti-CLDN18.2 single-chain variable fragment (scFv): This extracellular domain

is responsible for the specific recognition and binding to the CLDN18.2 antigen on the
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surface of cancer cells.[3][4]

A CD8α hinge and a CD28 transmembrane region: These components anchor the CAR

construct to the T-cell membrane and provide flexibility.[1][3][4]

A CD28 co-stimulatory domain: This intracellular signaling domain plays a crucial role in

enhancing T-cell activation, proliferation, and persistence upon antigen recognition.[1][3][4]

A CD3ζ signaling domain: This is the primary intracellular signaling domain that initiates the

T-cell's cytotoxic response upon binding to the target antigen.[1][3][4]

This second-generation CAR design, incorporating both a primary activation domain (CD3ζ)

and a co-stimulatory domain (CD28), is engineered to elicit a robust and sustained anti-tumor

immune response.

Core Mechanism of Action: From Recognition to
Tumor Cell Elimination
The therapeutic effect of CT041 is a multi-step process that begins with the infusion of the

engineered CAR T-cells back into the patient and culminates in the targeted destruction of

CLDN18.2-positive cancer cells.

Trafficking and Infiltration: Following infusion, the CT041 CAR T-cells traffic to the tumor site

and infiltrate the tumor microenvironment.

Antigen Recognition and Immunological Synapse Formation: The anti-CLDN18.2 scFv on

the surface of the CT041 cells specifically recognizes and binds to the CLDN18.2 protein

expressed on the solid tumor cells. This interaction leads to the formation of an

immunological synapse, a specialized interface between the CAR T-cell and the target

cancer cell.

CAR T-Cell Activation and Proliferation: The binding of the CAR to CLDN18.2 triggers a

signaling cascade within the T-cell, initiated by the CD3ζ domain and amplified by the CD28

co-stimulatory domain. This activation results in the rapid proliferation and expansion of the

CT041 cell population.
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Tumor Cell Lysis: Activated CT041 cells employ multiple mechanisms to kill the target cancer

cells. The primary mechanism is the directed release of cytotoxic granules containing

perforin and granzymes. Perforin creates pores in the tumor cell membrane, allowing

granzymes to enter and induce apoptosis (programmed cell death).

Cytokine Release: Upon activation, CT041 cells also release a variety of pro-inflammatory

cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2). These cytokines can

further enhance the anti-tumor immune response by recruiting other immune cells to the

tumor site and promoting a pro-inflammatory tumor microenvironment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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